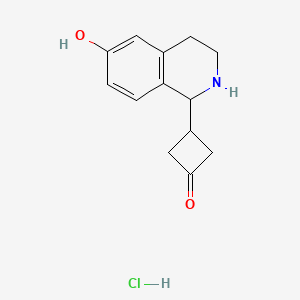

3-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one;hydrochloride” is a chemical with the CAS Number: 2402837-28-7 . It has a molecular weight of 253.73 . The IUPAC name for this compound is 3-(6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one hydrochloride .

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . Another method involves the conversion of an alcohol on the intermediate to an alkyl chloride using SOCl2, which is then used to alkylate various amines to yield the final compounds .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15NO2.ClH/c15-10-1-2-12-8(5-10)3-4-14-13(12)9-6-11(16)7-9;/h1-2,5,9,13-15H,3-4,6-7H2;1H .Chemical Reactions Analysis

The reactions involving this compound could include isomerization of iminium intermediate (exo/endo isomerization) . In coupling reaction with benzaldehyde, a mixture of exo/endo-alkynylated products was obtained .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

- Research Findings : Studies have demonstrated that EN300-7466785 inhibits the growth of MCF-7 human breast cancer cells in xenograft models . Further investigations are ongoing to understand its precise mechanisms of action and potential clinical applications.

- Research Findings : EN300-7466785 may act as a metal chelator, particularly in preventing copper oxidation in β-amyloid fibrils, which is relevant to Alzheimer’s disease therapy .

- Research Findings : Molecular docking and dynamics simulations suggest that EN300-7466785 interacts with specific amino acids in DNase I, potentially influencing its activity. Researchers are exploring its role as an inhibitor and its therapeutic implications .

- Research Findings : EN300-7466785-based compounds exhibit diverse biological activities against neurodegenerative disorders. Investigations focus on their potential in treating conditions like Parkinson’s and Alzheimer’s disease .

- Research Findings : Researchers have optimized the THIQ scaffold to create compounds like THIQ 40, which show promise in preclinical studies. These efforts involve racemization studies and pharmacokinetic evaluations .

Anticancer Potential

Metal Chelation and Alzheimer’s Disease

DNase I Inhibition

Neuroprotective Effects

Chemical Optimization and Scaffold Development

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

The compound is a part of the tetrahydroisoquinolines (THIQ) class, which has garnered significant attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders . Therefore, future research could focus on the development of novel THIQ analogs with potent biological activity .

Propiedades

IUPAC Name |

3-(6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2.ClH/c15-10-1-2-12-8(5-10)3-4-14-13(12)9-6-11(16)7-9;/h1-2,5,9,13-15H,3-4,6-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVJHFHGTZAJTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C=C(C=C2)O)C3CC(=O)C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3,4-difluorophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2387832.png)

![5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxylic acid](/img/structure/B2387836.png)

![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2387837.png)

![2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2387843.png)

![Benzo[d]thiazol-6-yl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2387844.png)

![N-(2,3-dihydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2387845.png)

![ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate](/img/structure/B2387850.png)